![molecular formula C13H10F2N6 B13438077 (E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole typically involves the reaction of 2,4-difluorobenzaldehyde with propargyl bromide in the presence of a base, followed by cyclization with sodium azide. The reaction conditions often include solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Aplicaciones Científicas De Investigación
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The difluorophenyl group and triazole ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1,1’-[2-(2,4-Dichlorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
- (E)-1,1’-[2-(2,4-Dibromophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
Uniqueness
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H10F2N6 |
|---|---|
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
1-[(E)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4- |
Clave InChI |
SVCXBLVWACGQFG-WMZJFQQLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)F)/C(=C\N2C=NC=N2)/CN3C=NC=N3 |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


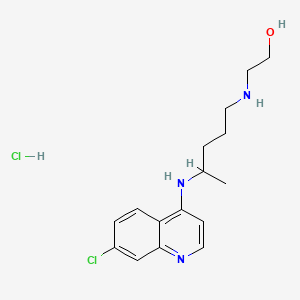
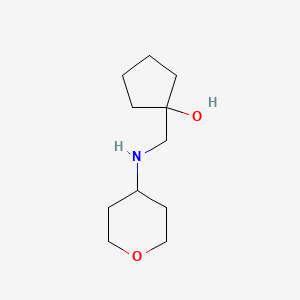
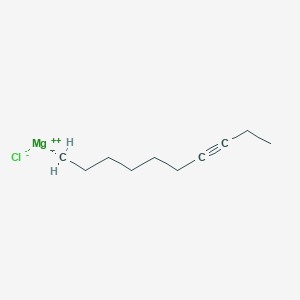

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
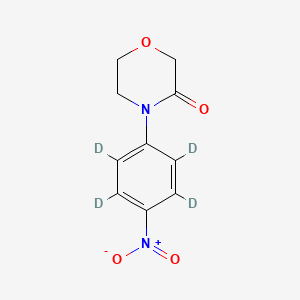

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
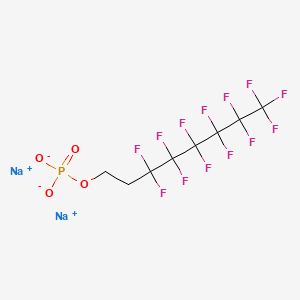
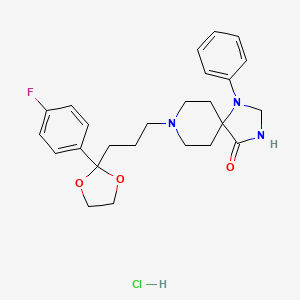
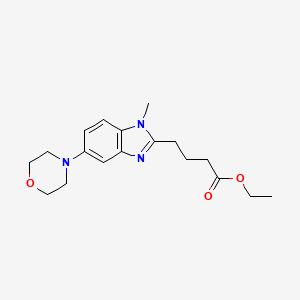
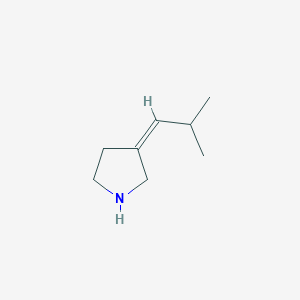
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

